1-Hydroxy-4-methoxyacridin-9(10H)-one
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Overview
Description
1-Hydroxy-4-methoxyacridin-9(10H)-one is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents. This compound features a hydroxyl group at the first position and a methoxy group at the fourth position on the acridine ring, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-methoxyacridin-9(10H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis often begins with a substituted aniline or phenol.
Cyclization: The intermediate undergoes cyclization to form the acridine core.
Functional Group Introduction: Hydroxyl and methoxy groups are introduced through selective reactions, such as hydroxylation and methylation.
Industrial Production Methods
Industrial production methods for such compounds usually involve:
Batch Processing: Large-scale synthesis in batch reactors.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Quality Control: Ensuring the compound meets the required purity and quality standards.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-4-methoxyacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Reduction of the acridine ring or functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the acridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as an anticancer or antimicrobial agent.
Industry: Use in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-methoxyacridin-9(10H)-one would involve its interaction with molecular targets such as DNA, enzymes, or receptors. The hydroxyl and methoxy groups may play a role in binding affinity and specificity. Pathways involved could include inhibition of DNA replication or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound with a simpler structure.
9-Aminoacridine: Known for its use as a fluorescent dye and potential therapeutic agent.
Acriflavine: An acridine derivative with antimicrobial properties.
Uniqueness
1-Hydroxy-4-methoxyacridin-9(10H)-one is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to other acridine derivatives.
Properties
CAS No. |
141992-43-0 |
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Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-hydroxy-4-methoxy-10H-acridin-9-one |
InChI |
InChI=1S/C14H11NO3/c1-18-11-7-6-10(16)12-13(11)15-9-5-3-2-4-8(9)14(12)17/h2-7,16H,1H3,(H,15,17) |
InChI Key |
ZPFLJIZHPROJLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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